molecular formula C12H5Br5O B1430628 2,3',4,5,5'-Pentabromodiphenyl ether CAS No. 417727-71-0

2,3',4,5,5'-Pentabromodiphenyl ether

Cat. No.: B1430628
CAS No.: 417727-71-0
M. Wt: 564.7 g/mol
InChI Key: AKSBEUHDCRZJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3',4,5,5'-Pentabromodiphenyl Ether (CAS 417727-71-0) is a high-purity congener of the Polybrominated Diphenyl Ethers (PBDEs), a class of organobromine compounds historically used as flame retardants in a wide array of consumer and industrial products such as plastics, polyurethane foams, textiles, and electronics . This compound is provided as a Certified Reference Material, specifically designed for analytical applications including environmental monitoring, human biomonitoring studies, and toxicological research. As a component of technical pentaBDE mixtures, this congener is of significant scientific interest due to the persistence, bioaccumulation potential, and toxicity associated with PBDEs . These chemicals are now globally regulated under the Stockholm Convention on persistent organic pollutants, heightening the need for precise analytical standards . Researchers utilize this compound as an analytical standard for the congener-specific identification and quantification of PBDE residues in various matrices, such as air, water, soil, food, sediment, sludge, and household dust . In the research laboratory, it is critical for studying the environmental fate, transport, and transformation of brominated flame retardants. Toxicological investigations focus on its potential to act as an endocrine disruptor, with studies indicating that PBDEs can affect thyroid hormone levels and may be linked to reproductive and neurological risks at certain concentrations . This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety precautions, including the use of personal protective equipment and effective engineering controls, must be observed during handling.

Properties

IUPAC Name

1,2,4-tribromo-5-(3,5-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-1-7(14)3-8(2-6)18-12-5-10(16)9(15)4-11(12)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSBEUHDCRZJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30785570
Record name 1,2,4-Tribromo-5-(3,5-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30785570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

417727-71-0
Record name 2,3',4,5,5'-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417727710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Tribromo-5-(3,5-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30785570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,5,5'-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814P6YXR3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

2,3',4,5,5'-Pentabromodiphenyl ether (commonly known as BDE-99) is a member of the polybrominated diphenyl ethers (PBDEs) family, primarily utilized as a flame retardant in various materials. Due to its widespread use and potential environmental persistence, BDE-99 has been the focus of numerous studies examining its biological activity and toxicological effects.

  • Chemical Formula : C12H4Br5
  • Molecular Weight : Approximately 485.8 g/mol
  • Structure : Composed of two phenyl rings connected by a carbon-carbon bond with five bromine atoms attached.

Sources and Environmental Presence

BDE-99 has been detected in various environmental matrices, including human tissues, wildlife, and abiotic environments. Its persistence and bioaccumulation potential raise concerns regarding its long-term effects on health and ecosystems.

Toxicological Effects

Research indicates that BDE-99 exhibits several toxicological effects:

Metabolic Pathways

BDE-99 undergoes metabolic transformation primarily through cytochrome P450 enzymes in the liver. Research has identified various metabolites formed during this process, which may contribute to its biological activity and toxicity. The metabolic pathways of BDE-99 include hydroxylation and debromination reactions, producing compounds that may have different biological effects compared to the parent compound .

Study 1: Thyroid Hormone Disruption

A study conducted on rats exposed to BDE-99 revealed significant alterations in serum thyroid hormone levels. The findings indicated a dose-dependent decrease in thyroxine (T4) levels, suggesting that BDE-99 disrupts thyroid function through competitive inhibition of thyroid hormone transport proteins .

Study 2: Neurobehavioral Effects in Mice

In a controlled experiment involving neonatal mice exposed to BDE-99, researchers observed notable changes in behavior compared to control groups. The exposed mice exhibited increased anxiety-like behaviors and impaired learning abilities, highlighting the neurodevelopmental risks associated with early-life exposure to this compound .

Summary of Research Findings

Study FocusKey Findings
Thyroid Hormone DisruptionDose-dependent reduction in T4 levels; competitive inhibition of transport proteins .
Neurodevelopmental ImpactIncreased anxiety-like behavior; impaired cognitive functions in neonatal mice .
Metabolic PathwaysIdentification of metabolites through cytochrome P450-mediated transformations .

Regulatory Status

Due to the potential health risks associated with BDE-99, many countries have imposed restrictions on its use. Regulatory bodies continue to evaluate the safety profiles of PBDEs as part of broader efforts to mitigate environmental contamination and protect public health.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₂H₅Br₅O
  • Molecular Weight : Approximately 485.87 g/mol
  • Bromination Pattern : Five bromine atoms substituted on a diphenyl ether backbone.

The unique arrangement of bromine atoms contributes to its specific toxicological profile and environmental behavior. The non-coplanar structure of PentaBDE affects its biological interactions and persistence in the environment.

Applications

  • Flame Retardant in Consumer Products
    • Foams : Widely used in flexible polyurethane foams found in furniture, mattresses, and automotive interiors.
    • Textiles : Incorporated into fabrics for upholstery and other applications to enhance fire resistance.
    • Electronics : Utilized in circuit boards and other electronic components to reduce flammability.
  • Research Applications
    • Toxicological Studies : Used in laboratory settings to investigate its effects on biological systems, including endocrine disruption and neurodevelopmental impacts.
    • Environmental Monitoring : Employed in studies assessing the bioaccumulation potential and environmental persistence of brominated flame retardants.
  • Regulatory Context
    • Due to concerns over human health and environmental impact, many countries have restricted or banned the use of PentaBDE. Its presence in consumer products has led to significant regulatory scrutiny.

Toxicological Insights

Research has indicated that exposure to PentaBDE may lead to various adverse health effects:

  • Endocrine Disruption : Studies suggest that PentaBDE can interfere with thyroid hormone levels and metabolic processes.
  • Neurodevelopmental Effects : Animal studies have shown potential neurobehavioral changes resulting from exposure during critical developmental periods.
  • Liver Toxicity : Evidence indicates that PentaBDE may cause liver enlargement and affect liver enzyme activity at low doses.

Case Study 1: Human Exposure Assessment

A study conducted by the National Institute of Environmental Health Sciences examined human exposure to PBDEs, including PentaBDE. It highlighted the compound's bioaccumulation potential and persistence in human tissues, raising concerns about long-term health effects associated with chronic exposure .

Case Study 2: Environmental Impact

Research published in the journal Environmental Science & Technology evaluated the environmental fate of PentaBDE. The study found that PentaBDE is resistant to degradation processes, leading to significant accumulation in aquatic ecosystems and posing risks to wildlife .

Comparison with Similar Compounds

Comparison with Structurally Similar PBDEs

PBDE congeners differ in bromination patterns, which influence their environmental behavior and biological interactions. Below is a detailed comparison of 2,3',4,5,5'-Pentabromodiphenyl ether with key analogs:

Table 1: Structural and Functional Comparison of Selected PBDEs

Congener Bromine Substitution Pattern Molecular Weight Environmental Persistence (Pov) Bioaccumulation Factor (BAF) Key Toxicological Findings Regulatory Status
2,3',4,5,5'-PentaBDE 2, 3', 4, 5, 5' 564.68 g/mol High (similar to BDE-99) Moderate (lipid affinity) Limited data; suspected thyroid disruption Banned under Stockholm Convention (as part of commercial penta-BDE mixtures)
BDE-47 (2,2',4,4'-TetraBDE) 2, 2', 4, 4' 485.79 g/mol Moderate High (BAF = 605 in mammals) Neurodevelopmental toxicity, endocrine disruption Restricted globally
BDE-99 (2,2',4,4',5-PentaBDE) 2, 2', 4, 4', 5 564.68 g/mol High (Pov = 0.93) High (BAF = 1,000 in dogs) Thyroid hormone imbalance, hepatic enzyme induction Banned under Stockholm Convention
BDE-153 (2,2',4,4',5,5'-HexaBDE) 2, 2', 4, 4', 5, 5' 643.58 g/mol Very high (due to hexa-bromination) High (persistent in plasma) Carcinogenic potential, delayed neurodevelopment Restricted

Key Research Findings on Comparative Properties

Structural Similarity and Environmental Fate

  • Dice Similarity Scores : Structural similarity metrics (e.g., Dice coefficient) indicate that 2,3',4,5,5'-PentaBDE shares closer alignment with BDE-183 (hepta-BDE; score = 0.67) than with lower-brominated congeners like BDE-47 (score = 0.11) . This suggests comparable persistence and bioaccumulation pathways.
  • However, soil studies show that penta-BDEs degrade faster than previously assumed (~50% loss in 3 weeks) due to microbial activity and bound residue formation .

Bioaccumulation and Metabolism

  • Bioaccumulation : While 2,3',4,5,5'-PentaBDE lacks direct bioaccumulation data, structurally similar BDE-99 shows high retention in mammals (e.g., 45% retention in dogs ). Bromine substitution at the para position (e.g., 4, 4') enhances lipid solubility, increasing bioaccumulation .
  • Metabolic Pathways : PBDEs undergo hydroxylation, debromination, or ether bond cleavage. For example, BDE-99 metabolizes into 5-OH-BDE99 and 6-OH-BDE99 , which exhibit thyroxine-like activity . The 3' and 5' bromines in 2,3',4,5,5'-PentaBDE may hinder enzymatic degradation, prolonging its half-life compared to BDE-47 .

Toxicity Profiles

  • Endocrine Disruption : Hydroxylated metabolites of penta-BDEs inhibit thyroid-regulating deiodinases in human liver cells, disrupting hormone homeostasis .
  • Neurotoxicity : All penta-BDEs, including 2,3',4,5,5'-PentaBDE, impair neurodevelopment in animal models, mirroring PCB effects .
  • Regulatory Concerns : Commercial penta-BDE mixtures (containing 2,3',4,5,5'-PentaBDE) are banned under the Stockholm Convention due to persistence and toxicity .

Q & A

Basic: What validated analytical methods are recommended for detecting 2,3',4,5,5'-PentaBDE in environmental matrices?

Answer:
Detection requires high-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) or isotope dilution techniques. Standard solutions (50 µg/mL in toluene) are used for calibration, with deuterated analogs (e.g., ¹³C-labeled PBDEs) to minimize matrix interference . For congener-specific identification, use a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm) with electron capture negative ionization (ECNI) to enhance sensitivity for brominated compounds . Method validation should include recovery tests (70–120%) and quantification limits ≤0.1 ng/g in solid samples (e.g., soil, sludge) .

Basic: What are the key environmental persistence mechanisms of 2,3',4,5,5'-PentaBDE?

Answer:
PentaBDE exhibits strong sorption to organic matter (log Koc = 5.1–5.3), limiting mobility in soil. Lysimeter studies show >90% retention in the 0–3 cm soil layer due to hydrophobic interactions . Atmospheric transport via particulate matter is a major dispersal route, with half-lives in air estimated at 1–2 weeks. Bioaccumulation factors (BAFs) in aquatic organisms range from 10⁴ to 10⁵, driven by lipid solubility (log Kow = 6.5–7.0) .

Advanced: How to design experiments to resolve contradictions in soil sorption coefficients (Kd) across studies?

Answer:
Discrepancies in reported Kd values (e.g., 90–45,000 L/kg) arise from organic carbon (OC) content and soil texture variability. To standardize measurements:

  • Use OECD Guideline 106 with Freundlich isotherms.
  • Pre-equilibrate soil samples (24 hr, 25°C) and quantify OC via loss-on-ignition.
  • For low-OC soils (e.g., sand, 0.5% OC), normalize Kd to Koc = Kd / (foc × 100).
  • Validate with reference materials (e.g., PentaBDE-spiked humus, Koc = 125,000) .

Advanced: How to address discrepancies between in vitro and in vivo toxicological data for PentaBDE?

Answer:
In vitro assays often underestimate metabolic activation. For alignment:

  • Use hepatic microsomes (e.g., mouse S9 fraction) to simulate in vivo hydroxylation pathways, yielding para-HO-PBDEs (thyroxine disruptors) .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences in debromination rates (e.g., BDE-99 → BDE-47 in rats vs. humans) .
  • Cross-validate with EPA IRIS guidelines (e.g., reference dose [RfD] = 0.1 µg/kg-day) for neurodevelopmental endpoints .

Basic: What metabolic pathways are observed for 2,3',4,5,5'-PentaBDE in mammals?

Answer:
Three primary pathways:

Ether bond cleavage : Produces 2,4-dibromophenol (from BDE-47) and 2,4,5-tribromophenol (from BDE-99) in plasma .

Hydroxylation : Forms 4-HO-2,2',3,4'-tetraBDE via cytochrome P450 (CYP2B6), a potential endocrine disruptor.

Debromination/hydroxylation : Generates lower-brominated HO-PBDEs (e.g., 3-OH-BDE-47) with estrogenic activity .

Advanced: What methodologies assess endocrine-disrupting effects of PentaBDE metabolites?

Answer:

  • Thyroid disruption : Measure T4/T3 levels in Sprague-Dawley rats after 28-day exposure (0.1–10 mg/kg-day). Use ELISA kits for serum hormone quantification .
  • Estrogenicity : Conduct luciferase reporter assays (MCF-7 cells) with 4-OH-PBDEs (EC50 = 1–10 µM) .
  • Transcriptomics : Apply RNA-seq to identify dysregulated pathways (e.g., ERα, AhR) in zebrafish embryos exposed to 0.1–10 µg/L PentaBDE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3',4,5,5'-Pentabromodiphenyl ether
Reactant of Route 2
Reactant of Route 2
2,3',4,5,5'-Pentabromodiphenyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.